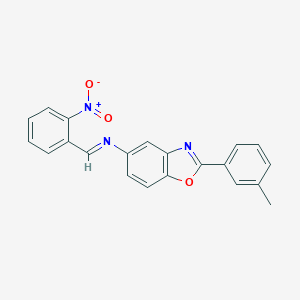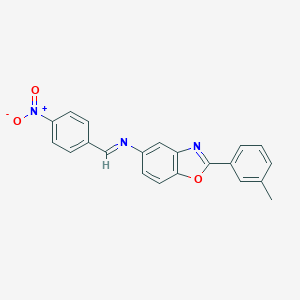![molecular formula C34H32N2O2 B391184 N-[3,3'-DIMETHYL-4'-(2-PHENYLCYCLOPROPANEAMIDO)-[1,1'-BIPHENYL]-4-YL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE](/img/structure/B391184.png)
N-[3,3'-DIMETHYL-4'-(2-PHENYLCYCLOPROPANEAMIDO)-[1,1'-BIPHENYL]-4-YL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide typically involves multiple steps. The process begins with the preparation of the biphenyl core, followed by the introduction of the cyclopropyl groups and the amide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide include:
MDMB-4en-PINACA: A synthetic cannabinoid receptor agonist with similar structural features.
Other synthetic cannabinoids: Compounds with similar cyclopropyl and biphenyl structures.
Uniqueness
The uniqueness of N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C34H32N2O2 |
|---|---|
Poids moléculaire |
500.6g/mol |
Nom IUPAC |
N-[2-methyl-4-[3-methyl-4-[(2-phenylcyclopropanecarbonyl)amino]phenyl]phenyl]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C34H32N2O2/c1-21-17-25(13-15-31(21)35-33(37)29-19-27(29)23-9-5-3-6-10-23)26-14-16-32(22(2)18-26)36-34(38)30-20-28(30)24-11-7-4-8-12-24/h3-18,27-30H,19-20H2,1-2H3,(H,35,37)(H,36,38) |
Clé InChI |
JMWINFXHSOCGEL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3CC3C4=CC=CC=C4)C)NC(=O)C5CC5C6=CC=CC=C6 |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3CC3C4=CC=CC=C4)C)NC(=O)C5CC5C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[3-Hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-4-methylphenol](/img/structure/B391103.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[({[3,3,3-trifluoro-1-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B391104.png)
![2-HYDROXY-3,5-DINITRO-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B391105.png)
![2-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-4-methylphenol](/img/structure/B391109.png)
![4-Methyl-2-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391110.png)
![2-{[(2-Hydroxy-5-methylphenyl)imino]methyl}-4-methylphenol](/img/structure/B391112.png)
![2-[[(2-Hydroxy-4-methylphenyl)imino]methyl]-4-methylphenol](/img/structure/B391113.png)
![2-{[(2-Hydroxy-3-methylphenyl)imino]methyl}-4,6-bisnitrophenol](/img/structure/B391114.png)
![2,4-Bisnitro-6-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391115.png)
![4-Nitro-2-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391116.png)
![4-Bromo-2-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391117.png)


![2-({[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]imino}methyl)-4-bromophenol](/img/structure/B391123.png)
